molecular formula C14H13N B1658810 3-phenyl-2,3-dihydro-1H-indole CAS No. 62236-19-5

3-phenyl-2,3-dihydro-1H-indole

Cat. No. B1658810
M. Wt: 195.26 g/mol
InChI Key: XJBKGXQZXZXBRT-UHFFFAOYSA-N
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Patent
US05677326

Procedure details

A 5.0 g portion of the 3-phenyl-1-(N-tosyl-D-prolyl)-indoline obtained above was suspended in a mixed solution of 40 ml acetic acid and 15 ml concentrated hydrochloric acid, and heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure and washed with toluene, and then the aqueous layer was made basic with an aqueous sodium hydroxide solution and extracted with diethyl ether. The extract was dried and concentrated to obtain 1.52 g of (+)-3-phenylindoline as yellow crystals.
Name
3-phenyl-1-(N-tosyl-D-prolyl)-indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9](C(=O)[C@H]3CCCN3S(C3C=CC(C)=CC=3)(=O)=O)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>C(O)(=O)C>[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-phenyl-1-(N-tosyl-D-prolyl)-indoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CN(C2=CC=CC=C12)C([C@@H]1N(CCC1)S(=O)(=O)C1=CC=C(C)C=C1)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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